Fmoc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione
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Overview
Description
Fmoc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione: is a compound that belongs to the class of quinazoline derivatives It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amine groups The compound’s structure includes a quinazoline core, which is a bicyclic compound consisting of fused benzene and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione typically involves multiple steps. One common method includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide.
Introduction of the Carboxymethyl Group: The carboxymethyl group can be introduced through alkylation reactions using reagents like chloroacetic acid.
Attachment of the 2-Aminoethyl Group: The 2-aminoethyl group can be introduced through nucleophilic substitution reactions using ethylenediamine.
Fmoc Protection: The final step involves the protection of the amine group with the Fmoc group using reagents like fluorenylmethyloxycarbonyl chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the quinazoline core using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxymethyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF).
Major Products Formed:
Oxidation: Oxidized derivatives with modified aminoethyl groups.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Peptide Synthesis: The Fmoc group is widely used in solid-phase peptide synthesis to protect amine groups during the assembly of peptide chains.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biology:
Bioconjugation: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for various biological studies.
Medicine:
Drug Development: Quinazoline derivatives are known for their pharmacological activities, including anticancer, antiviral, and antibacterial properties. This compound can be explored for potential therapeutic applications.
Industry:
Material Science: The compound can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of Fmoc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione depends on its specific application. In peptide synthesis, the Fmoc group protects the amine group by forming a stable carbamate linkage. The protection is removed under basic conditions, typically using secondary amines like piperidine, to expose the free amine group for further reactions . The quinazoline core can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, π-π interactions, and hydrophobic interactions.
Comparison with Similar Compounds
Fmoc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione: can be compared with other Fmoc-protected compounds, such as:
Uniqueness:
- The presence of the quinazoline core and the specific functional groups make this compound unique. The quinazoline core imparts specific chemical properties, such as aromaticity and potential biological activity, while the Fmoc group provides a versatile protecting group for synthetic applications.
Properties
IUPAC Name |
2-[3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]-2,4-dioxoquinazolin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O6/c31-24(32)15-30-23-12-6-5-11-21(23)25(33)29(27(30)35)14-13-28-26(34)36-16-22-19-9-3-1-7-17(19)18-8-2-4-10-20(18)22/h1-12,22H,13-16H2,(H,28,34)(H,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNZZFWCWNNOMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCN4C(=O)C5=CC=CC=C5N(C4=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204322-92-9 |
Source
|
Record name | 3-[2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]ethyl]-3,4-dihydro-2,4-dioxo-1(2H)-quinazolineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=204322-92-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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